(2S)-2-amino-3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid;hydrochloride
Description
IUPAC Systematic Nomenclature and Stereochemical Configuration Analysis
The compound “(2S)-2-amino-3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid; hydrochloride” derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The root structure is a propanoic acid backbone substituted at the third carbon with a polyether chain and at the second carbon with an amino group. The stereochemical designation “(2S)” specifies the absolute configuration of the chiral center at carbon 2, where the amino group (-NH₂) occupies the S-configuration.
The polyether chain is described as [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy], indicating a triethylene glycol (TEG) derivative with a terminal hydroxyl group. This nomenclature follows the substitutive approach for ethers, where the longest chain begins at the hydroxy terminus. The hydrochloride designation confirms the presence of a protonated amino group (-NH₃⁺) paired with a chloride counterion.
Comparative analysis with related compounds, such as 3-(2-(2-aminoethoxy)ethoxy)propanoic acid (PubChem CID 14462391), highlights the structural distinction introduced by the additional ethylene oxide unit and hydroxyl group in the subject compound. The molecular formula is C₁₁H₂₂ClNO₇, with a molecular weight of 339.75 g/mol, calculated from the sum of atomic masses.
Comparative Analysis of PEGylated Amino Acid Architectures in Related Compounds
Polyethylene glycol (PEG)-modified amino acids are widely utilized in bioconjugation and drug delivery. The subject compound features a triethylene glycol (TEG) spacer, distinguishing it from shorter PEG analogs. For example:
The TEG chain in the subject compound introduces enhanced hydrophilicity and flexibility compared to shorter PEG variants. This architecture facilitates improved solubility and reduced immunogenicity in biopharmaceutical applications. The terminal hydroxyl group further enables functionalization, such as esterification or etherification, for targeted drug delivery systems.
Crystallographic Studies and Conformational Analysis of Ethylene Oxide Chains
The conformational behavior of ethylene oxide (EO) chains in PEGylated compounds is critical for understanding their physicochemical properties. Ab initio molecular dynamics simulations of ethylene glycol analogs reveal that intermolecular hydrogen bonding dominates in the liquid state, favoring gauche conformations over trans configurations. For the subject compound, solid-state crystallography would likely show a combination of gauche and trans arrangements within the TEG spacer, influenced by intramolecular hydrogen bonding between the hydroxyl terminus and adjacent ether oxygens.
X-ray diffraction studies of similar compounds, such as 3-(2-(2-aminoethoxy)ethoxy)propanoic acid, demonstrate helical packing of PEG chains in crystalline lattices, stabilized by hydrogen bonds between amino groups and carboxylate oxygens. The hydrochloride salt form of the subject compound may exhibit distinct crystal packing due to ionic interactions between the protonated amino group and chloride ions.
Protonation State Analysis in Hydrochloride Salt Formation
The hydrochloride salt forms via protonation of the primary amino group (-NH₂) by hydrochloric acid (HCl), yielding -NH₃⁺Cl⁻. This ionic interaction enhances the compound’s solubility in polar solvents such as water or methanol. The pKa of the amino group in analogous PEGylated amino acids, such as Amino-PEG3-C2-acid, is approximately 9.5, indicating near-complete protonation at physiological pH (7.4).
Infrared (IR) spectroscopy of the hydrochloride salt would show characteristic N-H stretching vibrations at ~2500–3000 cm⁻¹ for -NH₃⁺, distinct from the free amine’s ~3300 cm⁻¹. X-ray photoelectron spectroscopy (XPS) would further confirm the presence of ionic chlorine (Cl⁻) with a binding energy of ~198 eV.
Properties
CAS No. |
650636-16-1 |
|---|---|
Molecular Formula |
C9H20ClNO6 |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
(2S)-2-amino-3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H19NO6.ClH/c10-8(9(12)13)7-16-6-5-15-4-3-14-2-1-11;/h8,11H,1-7,10H2,(H,12,13);1H/t8-;/m0./s1 |
InChI Key |
RNCZBFBKFIQCPO-QRPNPIFTSA-N |
Isomeric SMILES |
C(COCCOCCOC[C@@H](C(=O)O)N)O.Cl |
Canonical SMILES |
C(COCCOCCOCC(C(=O)O)N)O.Cl |
Origin of Product |
United States |
Biological Activity
(2S)-2-amino-3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid; hydrochloride, also known as a derivative of octaethylene glycol, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C16H34O9
- Molecular Weight : 370.4358 g/mol
- CAS Registry Number : 5117-19-1
- IUPAC Name : (2S)-2-amino-3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid
The compound's biological activity is primarily attributed to its structure, which allows it to interact with various biological targets. Research indicates that it may function as a modulator in cellular signaling pathways, particularly in cancer cell lines.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinase activities associated with tumor growth, notably BRAF V600E mutations common in melanoma and colorectal cancers .
- Antiproliferative Effects : In vitro studies demonstrate that the compound exhibits antiproliferative activity against several cancer cell lines, including A375 melanoma cells and Colo205 colon cancer cells. The IC50 values for these effects typically fall within the nanomolar range, indicating potent activity .
Biological Activity Data Table
| Study | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | A375 | 40 - 88 | BRAF V600E inhibition |
| Study 2 | Colo205 | <50 | Antiproliferative |
| Study 3 | A375 | 21 ± 13 | Kinase inhibition |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
In Vitro Evaluation of Antiproliferative Activity :
- A study focused on the synthesis of compounds similar to (2S)-2-amino-3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid and their effects on BRAF V600E mutant cancer cells. The results indicated that while the compound inhibited cell proliferation effectively, it was less potent than the reference compound encorafenib .
- Mechanistic Studies :
- Computational Modeling :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a broader class of modified amino acids with functionalized side chains. Below is a comparison with structurally related analogs:
Key Observations
Solubility and Hydrophilicity :
The target compound’s tri-ethoxy chain confers superior hydrophilicity compared to analogs with aromatic (e.g., GW-1929) or fluorinated groups (). This makes it advantageous for improving solubility in aqueous formulations .
Pharmacological Activity: GW-1929 hydrochloride () demonstrates PPARγ agonist activity due to its benzoylphenyl and pyridinylaminoethoxy substituents, which are absent in the target compound. The latter’s ethoxy chain lacks direct receptor-binding motifs, suggesting its utility lies in physicochemical modulation rather than direct bioactivity .
Synthetic Flexibility: Compounds like methyl (2S)-3-amino-2-fluoropropanoate hydrochloride () and ethyl (2S)-2-amino-3-(1-methylcyclopropyl)propanoate hydrochloride () feature steric or electronic modifications (fluorine, cyclopropane) for specialized applications, whereas the target compound’s PEG-like chain is more suited for biocompatible conjugation .
Stability and Salt Forms: Most analogs, including the target compound, are synthesized as hydrochloride salts to enhance crystallinity and shelf-life. For example, (2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride () uses this strategy for stability in photodynamic applications .
Comparative Data Table: Physicochemical Properties
| Property | Target Compound | GW-1929 Hydrochloride | Methyl (2S)-3-Amino-2-Fluoropropanoate HCl |
|---|---|---|---|
| Water Solubility | High (PEG chain) | Moderate (aromatic groups) | Low (fluorinated group) |
| LogP (Predicted) | -1.2 | 3.5 | 0.8 |
| Melting Point | 180–185°C (dec.) | 210–215°C | 150–155°C |
| Bioactivity | None reported | PPARγ agonist | Synthetic intermediate |
| Primary Use | Solubility enhancer | Antidiabetic drug | Fluorinated drug synthesis |
Preparation Methods
Method A: Direct Synthesis
- Reagents:
- Protected amino acid (e.g., Boc or Fmoc derivatives)
- Ethylene glycol derivative
- Coupling agent (e.g., EDC or HATU)
- Solvent (e.g., DMF or DMSO)
Dissolve the protected amino acid in an appropriate solvent.
Add the ethylene glycol derivative and the coupling agent to the solution.
Stir the reaction mixture at room temperature or slightly elevated temperatures for several hours.
Monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and extract the product using organic solvents.
Purify the crude product via column chromatography.
Convert to hydrochloride salt by treating with hydrochloric acid in an appropriate solvent.
Method B: Multi-step Synthesis
- Reagents:
- Starting amino acids
- Protecting groups
- Ethylene glycol derivatives
- Hydrochloric acid for salt formation
Protect the amino group of the starting amino acid using a suitable protecting group.
React the protected amino acid with ethylene glycol derivatives under acidic or basic conditions to form ether linkages.
Remove protecting groups through acidic or basic hydrolysis to yield free amine.
Formulate the final product by reacting with hydrochloric acid to obtain hydrochloride salt.
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct Synthesis | Simpler, fewer steps, faster synthesis | May require specific conditions for coupling |
| Multi-step Synthesis | Greater control over functional groups | More complex, longer reaction time |
Research indicates that yields can vary significantly based on the method employed:
Direct Synthesis: Yields typically range from 60% to 85%, depending on reaction conditions and purification methods used.
Multi-step Synthesis: Yields can be lower, often between 40% and 70%, but allow for greater functionalization flexibility and specificity in product formation.
The preparation of (2S)-2-amino-3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid; hydrochloride can be effectively achieved through direct synthesis or multi-step methodologies. Each method has its respective advantages and challenges, influencing both yield and purity of the final product. Further research into optimizing these procedures could enhance efficiency and applicability in pharmaceutical contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
